![molecular formula C12H13N5O3 B449570 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 383892-07-7](/img/structure/B449570.png)
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide
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Overview
Description
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a benzohydrazide moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of Benzohydrazide: Benzohydrazide is synthesized by reacting benzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with benzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Condensation: Aldehydes or ketones, acidic or basic conditions.
Major Products Formed
Reduction: 4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzohydrazide.
Substitution: Various alkylated derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing pyrazole and hydrazide functionalities exhibit significant anticancer properties. For instance, derivatives similar to 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act by interfering with cellular signaling pathways involved in tumor growth .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Pyrazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
3. Anti-inflammatory Effects
In vitro studies have revealed that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis and asthma .
Biochemical Applications
1. Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes, including monoamine oxidase and cyclooxygenase. These enzymes play critical roles in neurotransmitter metabolism and inflammatory processes, respectively. By inhibiting these enzymes, the compound may help in managing conditions like depression and chronic pain .
2. Drug Development
Given its diverse biological activities, this compound serves as a lead compound in drug development. Its structural modifications can lead to the discovery of new pharmacologically active agents with improved efficacy and reduced side effects .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound have been utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for various industrial applications .
2. Photophysical Studies
Research has also focused on the photophysical properties of this compound, which may be useful in developing sensors or light-emitting devices. The pyrazole moiety contributes to interesting electronic properties that can be exploited in optoelectronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(5-methyl-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.
Uniqueness
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the presence of both the methyl and nitro groups on the pyrazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a derivative of benzohydrazide and pyrazole, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzohydrazide moiety linked to a pyrazole ring, which is crucial for its biological activity.
Research indicates that the biological activity of pyrazole derivatives, including this compound, may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes associated with cancer progression and inflammation. For instance, they may target kinases such as BRAF(V600E) and EGFR, which are critical in cell signaling pathways related to tumor growth .
- Antioxidant Properties : Compounds in this class have been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells and tissues .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess significant antimicrobial properties, inhibiting the growth of various bacterial strains .
Antitumor Activity
Several studies have reported on the antitumor potential of pyrazole derivatives. For example:
- A series of compounds were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various assays:
- In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in macrophages stimulated by lipopolysaccharides (LPS) .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against several pathogenic microorganisms:
- A study showed that certain pyrazole compounds effectively inhibited the growth of bacteria in vitro, suggesting their potential use as antimicrobial agents .
Case Studies
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antitumor | Significant cytotoxicity against MCF-7 cells; enhanced doxorubicin efficacy |
Study 2 | Anti-inflammatory | Inhibition of TNF-α production in LPS-stimulated macrophages |
Study 3 | Antimicrobial | Effective against multiple bacterial strains; potential for drug development |
Properties
IUPAC Name |
4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-6-11(17(19)20)15-16(8)7-9-2-4-10(5-3-9)12(18)14-13/h2-6H,7,13H2,1H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNMSBOQXOPPMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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